
1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane
Übersicht
Beschreibung
1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane is a specialized organosilicon compound with the molecular formula C15H26O2Si3. It is characterized by the presence of three silicon atoms, each bonded to organic groups, including phenyl and vinyl groups. This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane typically involves the reaction of phenyltrichlorosilane with vinyl-containing silanes under controlled conditions. One common method includes the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Substitution: Replacement of organic groups attached to silicon atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents, mild conditions.
Substitution: Organolithium or Grignard reagents, anhydrous conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with new Si-C bonds.
Oxidation: Silanols or siloxanes.
Substitution: Various organosilicon derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating silicone-based medical devices and implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane involves its ability to form stable Si-C and Si-O bonds. The vinyl groups allow for polymerization and cross-linking reactions, leading to the formation of robust networks. The phenyl group enhances the compound’s thermal stability and compatibility with organic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane: Lacks the vinyl groups, resulting in different reactivity and applications.
1,1,3,5,5-Pentamethyl-3-vinyltrisiloxane: Contains vinyl groups but lacks the phenyl group, affecting its thermal stability and compatibility.
1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltetrasiloxane: Contains an additional silicon atom, leading to different polymerization behavior.
Uniqueness
1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane is unique due to its combination of phenyl and vinyl groups, which provide a balance of thermal stability and reactivity. This makes it particularly valuable in applications requiring durable and versatile organosilicon compounds .
Eigenschaften
IUPAC Name |
bis[[ethenyl(dimethyl)silyl]oxy]-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2Si3/c1-8-18(3,4)16-20(7,17-19(5,6)9-2)15-13-11-10-12-14-15/h8-14H,1-2H2,3-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXMEXQKYKOHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156206-81-4 | |
| Record name | Poly[oxy(methylphenylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156206-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70170764 | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17902-95-3 | |
| Record name | 1,5-Diethenyl-1,1,3,5,5-pentamethyl-3-phenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,5,5-pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


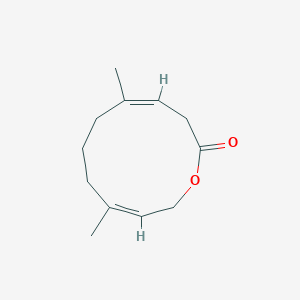

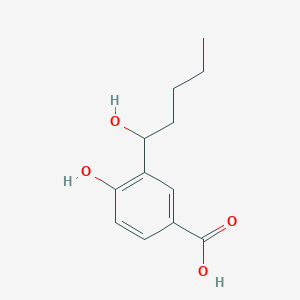
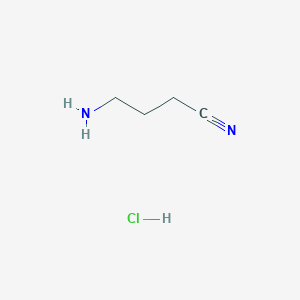


![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
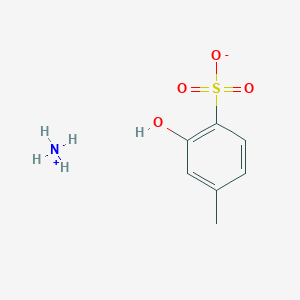
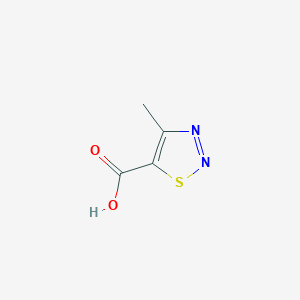

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)


